N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide
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Overview
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide is a compound that incorporates the benzotriazole moiety, which is known for its versatility and stability in various chemical reactions. Benzotriazole derivatives have gained significant attention in synthetic organic chemistry due to their ability to act as excellent leaving groups, electron-donating or electron-withdrawing groups, and radical precursors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide typically involves the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions. One common method is the reaction of benzotriazole with 2-methylpropionyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted benzotriazole derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .
Scientific Research Applications
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2-methylpropanamide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines: These compounds are similar in structure and exhibit comparable reactivity and applications.
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with versatile synthetic utility.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-2-methylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8(2)11(16)12-7-15-10-6-4-3-5-9(10)13-14-15/h3-6,8H,7H2,1-2H3,(H,12,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYOZWUBYOBZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCN1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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